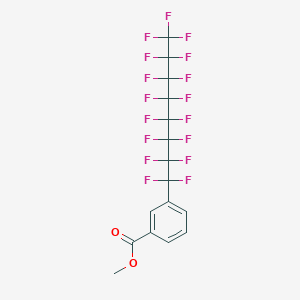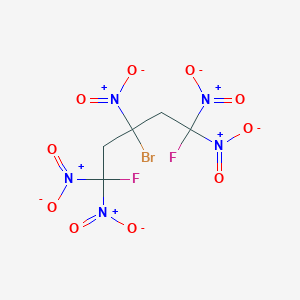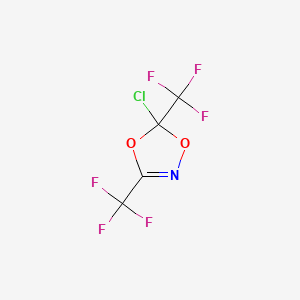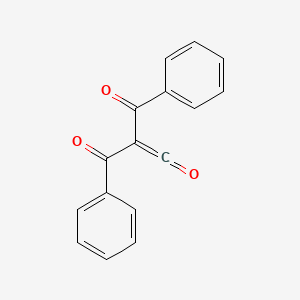![molecular formula C13H23LiSi2 B14410431 Lithium, [phenylbis(trimethylsilyl)methyl]- CAS No. 87739-08-0](/img/structure/B14410431.png)
Lithium, [phenylbis(trimethylsilyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [phenylbis(trimethylsilyl)methyl]- is a specialized organolithium compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a lithium atom bonded to a phenyl group and two trimethylsilyl groups. The presence of these bulky trimethylsilyl groups imparts unique reactivity and stability characteristics to the compound, making it a valuable reagent in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium, [phenylbis(trimethylsilyl)methyl]- typically involves the reaction of phenylbis(trimethylsilyl)methyl chloride with lithium metal. This reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or diethyl ether to stabilize the reactive intermediates. The general reaction can be represented as follows: [ \text{PhC(SiMe}_3\text{)}_2\text{Cl} + 2 \text{Li} \rightarrow \text{PhC(SiMe}_3\text{)}_2\text{Li} + \text{LiCl} ]
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to handle the reactive lithium metal safely.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [phenylbis(trimethylsilyl)methyl]- undergoes a variety of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups.
Metalation: It can deprotonate weak acids, forming new carbon-lithium bonds.
Substitution: The lithium atom can be replaced by other metals through transmetalation reactions.
Common Reagents and Conditions
Common reagents used in reactions with lithium, [phenylbis(trimethylsilyl)methyl]- include:
Carbonyl Compounds: For nucleophilic addition reactions.
Halides: For substitution reactions.
Protic Solvents: For metalation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while metalation of a weak acid would produce a new organolithium compound.
Applications De Recherche Scientifique
Lithium, [phenylbis(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which lithium, [phenylbis(trimethylsilyl)methyl]- exerts its effects involves the formation of highly reactive intermediates. The lithium atom, being highly electropositive, facilitates the formation of carbanions, which can then participate in various nucleophilic reactions. The bulky trimethylsilyl groups help stabilize these intermediates, allowing for controlled reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyllithium: A simpler organolithium compound with a single methyl group.
Butyllithium: Another organolithium reagent commonly used in organic synthesis.
Phenyllithium: Similar to lithium, [phenylbis(trimethylsilyl)methyl]- but without the trimethylsilyl groups.
Uniqueness
Lithium, [phenylbis(trimethylsilyl)methyl]- is unique due to the presence of the bulky trimethylsilyl groups, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in reactions where controlled reactivity is essential.
Propriétés
Numéro CAS |
87739-08-0 |
|---|---|
Formule moléculaire |
C13H23LiSi2 |
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
lithium;trimethyl-[phenyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H23Si2.Li/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;/h7-11H,1-6H3;/q-1;+1 |
Clé InChI |
ZGBGCDMJXNAREW-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)[C-](C1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)





![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)

![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)

